molecular formula C10H14OSn B8313546 4-Trimethylstannanyl-benzaldehyde

4-Trimethylstannanyl-benzaldehyde

Cat. No.: B8313546
M. Wt: 268.93 g/mol
InChI Key: WJJUXRAPSMMQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trimethylstannanyl-benzaldehyde is a benzaldehyde derivative substituted with a trimethylstannanyl (-Sn(CH₃)₃) group at the para position. This organotin compound is of interest in organic synthesis due to the unique reactivity of the tin moiety, which facilitates cross-coupling reactions (e.g., Stille couplings) and serves as a precursor for functionalized aromatic systems. The aldehyde group provides a reactive site for further transformations, such as nucleophilic additions or condensations.

Properties

Molecular Formula

C10H14OSn

Molecular Weight

268.93 g/mol

IUPAC Name

4-trimethylstannylbenzaldehyde

InChI

InChI=1S/C7H5O.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h2-6H;3*1H3;

InChI Key

WJJUXRAPSMMQCQ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

The following table compares 4-trimethylstannanyl-benzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications:

Compound Substituent Molecular Formula Key Properties Applications Safety Considerations
4-Trimethylstannanyl-benzaldehyde -Sn(CH₃)₃ C₁₀H₁₄OSn - Heavy metal center (Sn) enhances electrophilicity.
- Participates in Stille couplings.
- Catalysis, polymer additives, pharmaceutical intermediates. - Organotin toxicity; requires strict PPE .
4-(Bromomethyl)benzaldehyde -CH₂Br C₈H₇BrO - Bromine acts as a leaving group.
- High reactivity in nucleophilic substitutions.
- Precursor for dyes, fragrances, and polymers. - Toxicological risks; skin/eye irritant .
4-[(Trimethylsilyl)ethynyl]benzaldehyde -C≡C-Si(CH₃)₃ C₁₂H₁₄OSi - Bulky silyl group stabilizes alkyne.
- Silicon enhances thermal stability.
- Protecting groups in synthesis, silicon-based materials. - Low acute toxicity but requires ventilation .
4-Methylbenzaldehyde (Tolualdehyde) -CH₃ C₈H₈O - Electron-donating methyl group.
- Mild reactivity.
- Flavorings, fragrances, nucleating agents. - Generally low hazard .
4-(Dimethylamino)benzaldehyde -N(CH₃)₂ C₉H₁₁NO - Strong electron-donating amine.
- Forms charge-transfer complexes.
- Analytical reagents, photochromic materials. - Moderate toxicity; avoid inhalation .
4-Benzyloxybenzaldehyde -OCH₂C₆H₅ C₁₄H₁₂O₂ - Ether group increases lipophilicity.
- Stable under acidic conditions.
- Pharmaceuticals, agrochemicals. - Limited toxicity data; handle as irritant .

Detailed Comparative Analysis

Electronic and Steric Effects

  • 4-Trimethylstannanyl-benzaldehyde : The Sn(CH₃)₃ group is strongly electron-withdrawing due to the polar Sn-C bond, activating the aldehyde toward nucleophilic attack. Its steric bulk may hinder reactions at the ortho positions .
  • 4-(Bromomethyl)benzaldehyde : The -CH₂Br substituent is electron-withdrawing, enhancing electrophilicity at the aldehyde. Bromine’s leaving-group ability enables Suzuki or Ullmann couplings .
  • 4-Methylbenzaldehyde : The -CH₃ group is electron-donating, deactivating the ring and reducing aldehyde reactivity compared to the stannanyl analog .

Reactivity in Cross-Coupling Reactions

  • The Sn(CH₃)₃ group in 4-trimethylstannanyl-benzaldehyde enables Stille couplings with aryl/vinyl halides, forming biaryl systems. In contrast, 4-(bromomethyl)benzaldehyde undergoes nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Kumada) .
  • 4-[(Trimethylsilyl)ethynyl]benzaldehyde is less reactive in cross-couplings but serves as a stable alkyne precursor for click chemistry .

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